N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide
Description
N-[2-Methoxy-2-(3-Methoxyphenyl)ethyl]-3,3-dimethylbutanamide is a tertiary amide characterized by a 3,3-dimethylbutanamide backbone substituted with a 2-methoxy-2-(3-methoxyphenyl)ethyl group.
- Core structure: The 3,3-dimethylbutanamide moiety provides steric bulk and metabolic stability, common in bioactive molecules.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(2,3)10-15(18)17-11-14(20-5)12-7-6-8-13(9-12)19-4/h6-9,14H,10-11H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWLHFKVBRMVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3,3-dimethylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C17H19NO3
- Molecular Weight : 285.34 g/mol
- IUPAC Name : 2-methoxy-N-[2-(3-methoxyphenyl)ethyl]benzamide
The compound features a methoxy group and a dimethylbutanamide structure, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound in focus has shown promising results in various studies.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC50 value indicating effective inhibition of cell growth.
- HCT116 Cell Line : Similar inhibitory effects were observed, suggesting its potential as an anticancer agent.
The IC50 values for various derivatives of similar compounds have been reported in the range of 1.2 to 5.3 μM, indicating the potency of these types of compounds against cancer cells .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays. The results indicate that this compound can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- Inhibition of Proliferation : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Antioxidative Mechanism : By reducing oxidative stress markers in cells, it helps maintain cellular integrity and function.
Case Studies
Several studies have explored the biological effects of related compounds:
- A study on methoxy-substituted benzimidazole carboxamides revealed that specific substitutions led to enhanced antiproliferative and antioxidative activities .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds highlighted the importance of methoxy groups in enhancing biological efficacy .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | MCF-7 | 1.2 - 5.3 | Antiproliferative |
| Related Compound A | HCT116 | 2.2 - 4.4 | Antioxidant |
| Related Compound B | HEK 293 | 5.3 | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
